molecular formula C21H15ClF4N6O3S2 B1193197 NaV1.7 Blocker-13

NaV1.7 Blocker-13

Cat. No.: B1193197
M. Wt: 574.9536
InChI Key: SIEHVRLODLAMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NaV1.7 Blocker-13 is a selective small-molecule antagonist designed to inhibit the Nav1.7 voltage-gated sodium channel, which is encoded by the SCN9A gene . Nav1.7 is a critical regulator of neuronal excitability in peripheral nociceptors, where it acts as a threshold channel that amplifies small, subthreshold depolarizations to initiate action potentials . Genetic evidence firmly validates Nav1.7 as a high-value target for pain research; gain-of-function mutations in humans result in severe inherited pain syndromes, while loss-of-function mutations lead to a congenital insensitivity to pain without major cognitive or motor deficits . This makes selective pharmacological blockade of Nav1.7 a promising strategy for developing non-opioid analgesics . This compound provides researchers with a tool to probe the role of Nav1.7 in various pathological states. Preclinical studies suggest Nav1.7 is upregulated in neuropathic and inflammatory pain conditions , and recent evidence also implicates its expression in non-neuronal cells, such as chondrocytes in osteoarthritis, where it may contribute to both disease progression and pain . This compound allows for the investigation of these novel mechanisms. The compound exerts its effect by selectively binding to the channel, inhibiting sodium ion flux and reducing the excitability of nociceptive neurons . It is characterized by its high selectivity over other sodium channel isoforms, such as Nav1.5, which is critical for cardiac function, thereby making it a valuable compound for in vitro and in vivo research with a potentially improved safety profile . Research Applications: • Investigation of pain signaling pathways in vitro and in preclinical models. • Target validation studies for chronic pain conditions, including neuropathic and inflammatory pain. • Exploration of Nav1.7's role in non-neuronal cells and non-pain syndromes. • Use as a reference compound in high-throughput screening for novel analgesic discovery. Disclaimer: This product is For Research Use Only (RUO). It is not intended for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

Molecular Formula

C21H15ClF4N6O3S2

Molecular Weight

574.9536

IUPAC Name

4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-trifluoromethyl-phenoxy]-5-chloro-2-fluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

InChI

InChI=1S/C21H15ClF4N6O3S2/c22-14-6-19(37(33,34)31-20-28-10-30-36-20)15(23)7-18(14)35-17-2-1-11(21(24,25)26)5-13(17)16-3-4-29-32(16)12-8-27-9-12/h1-7,10,12,27H,8-9H2,(H,28,30,31)

InChI Key

SIEHVRLODLAMBZ-UHFFFAOYSA-N

SMILES

O=S(C1=CC(Cl)=C(OC2=CC=C(C(F)(F)F)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NaV1.7 Blocker-13

Origin of Product

United States

Q & A

Q. What experimental methods are used to determine the selectivity of NaV1.7 Blocker-13 for NaV1.7 over other sodium channel isoforms (e.g., NaV1.2, NaV1.3)?

Methodological Answer: Selectivity is typically assessed using patch-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells) expressing individual NaV isoforms. Concentration-response curves (IC50 values) are generated by measuring current inhibition at varying compound concentrations. For example, this compound (SUN49199) showed >100-fold selectivity over NaV1.2, 1.3, and 1.6 in human channels, validated via voltage-clamp protocols under defined inactivation states . Radioligand displacement assays using tritiated saxitoxin or site-3 toxins may also confirm binding specificity .

Q. How do species differences (e.g., human vs. guinea pig NaV1.7) impact the pharmacological evaluation of this compound?

Methodological Answer: Species-specific NaV1.7 variants exhibit divergent biophysical properties and inhibitor sensitivities. For instance, SUN49199 demonstrated higher potency for human NaV1.7 (IC50 ~10 nM) compared to guinea pig isoforms. Researchers must use humanized transgenic models or primary human dorsal root ganglion (DRG) neurons to avoid translational discrepancies. Cross-species comparisons should include sequence alignment of voltage-sensing domains and pore regions to identify critical residues affecting blocker binding .

Q. What in vitro assays are recommended to validate target engagement of this compound in pain-relevant neuronal systems?

Methodological Answer: Key assays include:

  • Current-clamp recordings in DRG neurons to measure action potential inhibition under inflammatory or neuropathic pain conditions (e.g., prostaglandin E2 sensitization) .
  • Tetrodotoxin-resistant (TTX-R) sodium current analysis in small-diameter nociceptors to isolate NaV1.7 contributions .
  • Odor-induced fMRI activation in non-human primates (NHPs), where NaV1.7 inhibition correlates with reduced olfactory bulb activity, serving as a translational biomarker .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling address translational challenges in this compound development?

Methodological Answer: PK-PD modeling integrates in vitro potency (e.g., IC50), plasma protein binding, and CNS penetration to predict in vivo efficacy. For example, fMRI olfaction studies in NHPs quantified target engagement by correlating plasma concentrations with odor-induced neuronal activation suppression. A two-compartment model with effect-site equilibration was used to estimate unbound brain concentrations required for ≥80% NaV1.7 blockade . Advanced models also incorporate state-dependent inhibition kinetics (e.g., resting vs. inactivated states) to refine dosing regimens .

Q. What strategies resolve contradictions between preclinical efficacy and clinical trial outcomes for NaV1.7 inhibitors?

Methodological Answer: Discrepancies often arise from inadequate target engagement or off-target effects. Solutions include:

  • Ex vivo current inhibition assays in patient-derived DRG neurons to confirm clinical target coverage .
  • High-resolution cryo-EM to map blocker binding sites and optimize selectivity against cardiac NaV1.5 .
  • Population PK/PD analysis to identify subgroups with optimal drug exposure, as demonstrated in Phase 2 trials of state-independent inhibitors like ST-2427 .

Q. How should researchers design experiments to assess state-dependent vs. state-independent inhibition by this compound?

Methodological Answer: Use voltage-clamp protocols to characterize inhibition under varying membrane potentials:

  • Steady-state inactivation curves (V½ shift analysis) to determine preferential binding to inactivated channels.
  • Use-dependent blockade assays with high-frequency stimulation to mimic pathological neuronal firing . For example, AMG8379 (a sulfonamide antagonist) showed enhanced inhibition during prolonged depolarization, confirming state-dependent action .

Q. What experimental models best replicate NaV1.7 gain-of-function mutations (e.g., S241T, I848T) for mechanistic studies?

Methodological Answer:

  • Transfected ND7/23 cells expressing mutant NaV1.7 channels enable high-throughput screening of hyperexcitability phenotypes.
  • Induced pluripotent stem cell (iPSC)-derived nociceptors from erythromelalgia patients provide pathophysiological relevance .
  • Dynamic clamp electrophysiology introduces artificial conductances into wild-type neurons to simulate mutation-induced excitability .

Q. How can researchers address the limited efficacy of NaV1.7 inhibitors in chronic pain models?

Methodological Answer: Chronic pain involves compensatory upregulation of other NaV isoforms (e.g., NaV1.8) and non-channel mechanisms (e.g., neuroinflammation). Solutions include:

  • Combinatorial therapy with NaV1.8 or TRPV1 inhibitors to broaden efficacy .
  • Long-term dosing studies in spared nerve injury (SNI) or chemotherapy-induced neuropathy models to assess adaptive changes .
  • Transcriptomic profiling of DRG neurons post-treatment to identify resistance pathways .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data across pain models?

Methodological Answer:

  • Meta-analysis of effect sizes (e.g., % reversal of mechanical allodynia) across studies, adjusted for model-specific variables (e.g., injury severity, species).
  • Bayesian hierarchical modeling to account for between-study heterogeneity .
  • Machine learning clustering to stratify responders/non-responders based on electrophysiological or biomarker profiles .

Q. How should voltage-clamp data be normalized to account for run-down or variability in heterologous systems?

Methodological Answer:

  • Leak subtraction protocols and internal controls (e.g., non-transfected cells) minimize baseline noise.
  • Interleaved compound/vehicle application to correct for time-dependent current decay.
  • Normalization to peak current amplitude pre-treatment, as used in SUN49199 studies .

Ethical & Reproducibility Considerations

Q. What steps ensure reproducibility of this compound studies across laboratories?

Methodological Answer:

  • Detailed Materials & Methods : Report buffer compositions (e.g., external/internal pipette solutions), voltage protocols, and cell passage numbers .
  • Open-access datasets : Share raw electrophysiology traces (e.g., on Zenodo) and compound purity certificates .
  • Cross-lab validation : Collaborative ring trials using standardized reagents (e.g., HEK-NaV1.7 cell lines from ATCC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NaV1.7 Blocker-13
Reactant of Route 2
NaV1.7 Blocker-13

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.